molecular formula C8H12O2 B2543771 rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo CAS No. 2287237-02-7

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo

Cat. No.: B2543771
CAS No.: 2287237-02-7
M. Wt: 140.182
InChI Key: JJAZPXZSNVRJPC-ATRFCDNQSA-N
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Description

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The compound is characterized by its bicyclo[2.2.1]heptane framework, which is a common motif in many natural products and synthetic compounds.

Preparation Methods

The synthesis of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo typically involves several steps. One common method starts with the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the methoxy group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce ketones to alcohols. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo can be compared with other similar compounds, such as:

    rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one: This compound has a hydroxyl group instead of a methoxy group.

    rac-(1R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-one: This compound has a phenyl group instead of a methoxy group. The uniqueness of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo lies in its specific functional group and the resulting chemical and biological properties.

Properties

IUPAC Name

(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8-4-5-2-6(8)3-7(5)9/h5-6,8H,2-4H2,1H3/t5-,6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAZPXZSNVRJPC-ATRFCDNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2C[C@@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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